(1-Acetylamino-cyclohexyl)-acetic acid synthesis protocol
(1-Acetylamino-cyclohexyl)-acetic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (1-Acetylamino-cyclohexyl)-acetic acid
Introduction
(1-Acetylamino-cyclohexyl)-acetic acid is a substituted α-amino acid derivative. Its structural similarity to gabapentin, a widely used anticonvulsant and analgesic drug, makes its synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The N-acetyl group can serve as a key modification to alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to new therapeutic agents or serving as a crucial intermediate in more complex synthetic pathways.
This guide provides a comprehensive, technically-grounded protocol for the synthesis of (1-Acetylamino-cyclohexyl)-acetic acid. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the chosen synthetic strategy, offering insights into the reaction mechanisms and rationale for specific experimental conditions. The presented pathway is a robust, three-stage process commencing with the well-established Bucherer-Bergs reaction, followed by hydantoin hydrolysis, and concluding with a selective N-acetylation.
Overall Synthetic Strategy
The synthesis is logically divided into two primary phases: first, the construction of the core α-amino acid scaffold, and second, the final N-acetylation. The Bucherer-Bergs reaction is selected for the initial step due to its efficiency in converting simple cyclic ketones into hydantoin derivatives, which are stable and readily purified crystalline intermediates.[1] This hydantoin is then subjected to hydrolysis to yield the free amino acid, which is subsequently acetylated to afford the target compound.
Caption: Overall workflow for the synthesis of (1-Acetylamino-cyclohexyl)-acetic acid.
Part 1: Synthesis of (1-Amino-cyclohexyl)-acetic acid
This phase focuses on building the α-amino acid structure starting from cyclohexanone.
Stage I: Bucherer-Bergs Synthesis of 5,5-Pentamethylenehydantoin
The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[2][3] The reaction proceeds through the in-situ formation of an aminonitrile, which then cyclizes upon reaction with carbon dioxide (derived from ammonium carbonate) to form the stable hydantoin ring system.[3]
Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.
Experimental Protocol: Synthesis of 5,5-Pentamethylenehydantoin
Safety Precaution: This procedure involves potassium cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide poisoning antidote kit available and be familiar with its use.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Cyclohexanone | 98.14 | 24.5 g (25.9 mL) | 0.25 |
| Potassium Cyanide (KCN) | 65.12 | 19.5 g | 0.30 |
| Ammonium Carbonate | 96.09 | 77.0 g | 0.80 |
| Ethanol (50% aq.) | - | 300 mL | - |
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine potassium cyanide and ammonium carbonate.
-
Add 300 mL of 50% aqueous ethanol to the flask. Stir the mixture to dissolve the solids.
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Add the cyclohexanone to the stirred solution.
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Heat the reaction mixture in a water bath to 60-70°C and maintain this temperature with stirring for 4-5 hours.[1] A precipitate will begin to form.
-
After the heating period, cool the reaction mixture in an ice bath to approximately 10°C.
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Collect the crystalline precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in an oven at 90-100°C to yield crude 5,5-pentamethylenehydantoin. The product can be recrystallized from hot water or ethanol for higher purity if necessary.
Stage II: Hydrolysis of 5,5-Pentamethylenehydantoin
The stable hydantoin ring is cleaved under basic conditions to yield the corresponding α-amino acid. Strong bases like sodium hydroxide or barium hydroxide are typically used, followed by neutralization to precipitate the free amino acid.
Experimental Protocol: Synthesis of (1-Amino-cyclohexyl)-acetic acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 5,5-Pentamethylenehydantoin | 168.19 | 16.8 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 g | 0.40 |
| Water | 18.02 | 100 mL | - |
| Concentrated HCl (37%) | 36.46 | As needed | - |
Procedure:
-
Place the 5,5-pentamethylenehydantoin and sodium hydroxide in a stainless steel autoclave or a high-pressure reaction vessel.
-
Add 100 mL of water and seal the vessel.
-
Heat the mixture to 160-180°C with stirring. The internal pressure will rise. Maintain these conditions for 4-6 hours.
-
Cool the vessel to room temperature and carefully vent any residual pressure.
-
Transfer the resulting solution to a beaker and cool in an ice bath.
-
Carefully neutralize the solution by slowly adding concentrated hydrochloric acid with stirring. Monitor the pH. The amino acid is amphoteric and will precipitate at its isoelectric point (typically pH 5-7).
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, followed by a wash with ethanol.
-
Dry the product under vacuum to yield (1-Amino-cyclohexyl)-acetic acid.
Part 2: N-Acetylation of (1-Amino-cyclohexyl)-acetic acid
The final step is the selective acetylation of the primary amine group. Acetic anhydride is a highly effective and common acetylating agent for this purpose. The reaction is typically performed under aqueous basic or acidic conditions.[4] Using acetic acid as a catalyst can also promote N-acylation.[5][6]
Experimental Protocol: Synthesis of (1-Acetylamino-cyclohexyl)-acetic acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| (1-Amino-cyclohexyl)-acetic acid | 157.21 | 15.7 g | 0.10 |
| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 |
| Acetic Acid, Glacial | 60.05 | 50 mL | - |
Procedure:
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Suspend the (1-Amino-cyclohexyl)-acetic acid in 50 mL of glacial acetic acid in a 250-mL round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the acetic anhydride to the suspension with stirring.
-
Heat the mixture to 80-90°C and stir for 2-3 hours. The suspension should become a clear solution.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., water or ethanol/water) to obtain pure (1-Acetylamino-cyclohexyl)-acetic acid.
-
Dry the final product under vacuum.
Purification and Characterization
Purification: Recrystallization is the primary method for purifying the final product. The choice of solvent depends on the compound's solubility but water or mixed aqueous-organic solvents are often effective for polar molecules like N-acetylated amino acids.
Characterization: The identity and purity of the synthesized (1-Acetylamino-cyclohexyl)-acetic acid should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the acetyl methyl group (a singlet around 2.0 ppm), the cyclohexyl protons, and the methine proton adjacent to the carboxyl group. The amide N-H proton will also be visible.
-
¹³C NMR will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the acetyl methyl carbon, and the carbons of the cyclohexyl ring.
-
-
Infrared (IR) Spectroscopy: Key stretches to observe include the O-H of the carboxylic acid, the N-H of the amide, and the C=O stretches for both the amide and carboxylic acid functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (199.25 g/mol ).
References
- Vertex AI Search. (n.d.). Method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
- Patsnap. (2021). Preparation method of gabapentin intermediate. Eureka.
- Kumar, A., Soudagar, S. R., Nijasure, A. M., Panda, N. B., & Gautam, P. (2008). Process For Synthesis Of Gabapentin. (U.S. Patent No. US-2008103334-A1). PubChem.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. Retrieved from [Link]
-
Chen, X., & Yang, D. (2019). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]
-
Dömling, A. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]
-
SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]
-
Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
